molecular formula C13H18N2O2 B1438765 [1-(3-Aminobenzoyl)piperidin-3-yl]methanol CAS No. 1154252-59-1

[1-(3-Aminobenzoyl)piperidin-3-yl]methanol

Cat. No. B1438765
CAS RN: 1154252-59-1
M. Wt: 234.29 g/mol
InChI Key: CIFLJOJPDJTRBY-UHFFFAOYSA-N
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Description

1-(3-Aminobenzoyl)piperidin-3-yl]methanol, commonly known as ABPM, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a member of the piperidine family, which is composed of organic compounds with a nitrogen atom in the ring structure. ABPM's unique properties make it a valuable tool for scientists and researchers, as it is able to be synthesized in a variety of ways and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives with antimicrobial properties, showing how the structural characteristics of such compounds can be altered to target different bacterial and fungal strains. This suggests potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Structural Analysis and Antiproliferative Activity

  • Prasad et al. (2018) conducted a structural exploration and Hirshfeld surface analysis of a novel bioactive heterocycle. Their findings offer insights into the structural characteristics that can influence the biological activity of such compounds, including antiproliferative effects (Prasad et al., 2018).

Crystal and Molecular Structure Studies

  • Naveen et al. (2015) and Girish et al. (2008) have investigated the crystal and molecular structures of similar compounds. These studies provide detailed information on the molecular conformation and stability of these compounds, which is crucial for understanding their reactivity and potential applications (Naveen et al., 2015); (Girish et al., 2008).

Kinetics of Nucleophilic Substitution Reactions

  • Fathalla and Hamed (2006) studied the kinetics of nucleophilic substitution reactions involving methyl 2,4-dichloro-3,5-dinitrobenzoate and piperidine. This research is significant for understanding the reactivity of piperidine-based compounds in chemical synthesis (Fathalla & Hamed, 2006).

Enantiomeric Separation in Liquid Chromatography

  • Overbeke et al. (1997) explored the enantiomeric separation of drugs with a piperidine-2,6-dione structure. Their findings are relevant for pharmaceutical applications, especially in the separation and purification of enantiomers (Overbeke et al., 1997).

Synthesis of Complex Organic Structures

  • Tsirk, Gronowitz, and Hörnfeldt (1997) demonstrated the synthesis of complex organic structures using L-prolinol and piperidine-2-methanol, showcasing the versatility of piperidine derivatives in synthesizing intricate molecules (Tsirk, Gronowitz, & Hörnfeldt, 1997).

Electrochemical Properties of Piperidine-Based Complexes

  • Rakhimov et al. (2003) synthesized complexes of Ni(ClO4)2 with piperidine-based ligands, providing insights into the electrochemical properties of such compounds. This research can inform the development of materials for electrochemical applications (Rakhimov et al., 2003).

properties

IUPAC Name

(3-aminophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12-5-1-4-11(7-12)13(17)15-6-2-3-10(8-15)9-16/h1,4-5,7,10,16H,2-3,6,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFLJOJPDJTRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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